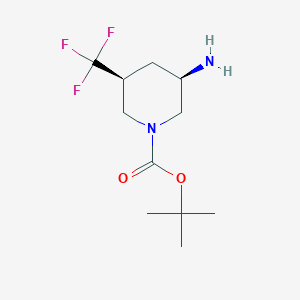

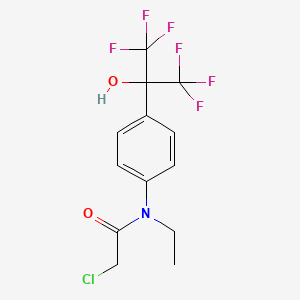

tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate

説明

“tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate” is a chemical compound that contains a tert-butyl group . The tert-butyl group is known for its unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations . It also has relevance in nature and its implication in biosynthetic and biodegradation pathways .

Synthesis Analysis

The synthesis of this compound involves the use of potassium carbonate in dimethyl sulfoxide at 110℃ for 24 hours . Another method involves the use of chloro-(2-dicyclohexylphosphino-2′,6′-diiso-propoxy-1,1′-biphenyl) [2-(2-aminoethyl)phenyl]palladium (II) methyl-tert-butyl ether adduct, caesium carbonate, and ruphos in tert-butyl alcohol at 100℃ for 5 hours .Chemical Reactions Analysis

The tert-butyl group in this compound is known for its unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations . It also has relevance in nature and its implication in biosynthetic and biodegradation pathways .科学的研究の応用

Synthesis and Molecular Structure Analysis : This compound has been synthesized as a cyclic amino acid ester, and its structure was analyzed using methods like NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. Such studies help understand the compound's molecular configuration and properties (Moriguchi et al., 2014).

Chiral Compound Synthesis : It's also synthesized as a chiral cyclic amino acid ester. The synthesis process avoids the use of chiral catalysts or enzymes and doesn't require separation by chiral column chromatography. This aspect is crucial in creating enantiomerically pure compounds, which are significant in developing pharmaceuticals (Moriguchi et al., 2014).

Precursor in Synthesis of Amino Acids : The compound acts as a precursor in the synthesis of specific amino acids like hydroxylysine, essential in collagen and collagen-like proteins. This application is pivotal in biochemistry and pharmaceuticals (Marin et al., 2002).

Intermediate in Biologically Active Compounds : It serves as an important intermediate in synthesizing various biologically active compounds. Such applications highlight its significance in drug discovery and development (Kong et al., 2016).

Application in Antibacterial Agents : The compound's derivatives have been used in the stereocontrolled synthesis of antibacterial agents. This demonstrates its potential in creating new antibiotics, especially in an era of increasing antibiotic resistance (Mori et al., 2000).

Use in Organic Synthesis Methodologies : Its derivatives are also employed in organic synthesis, contributing to the development of new synthetic methodologies. This is fundamental in advancing organic chemistry as a discipline (Moskalenko & Boev, 2014).

Role in Structural Chemistry : X-ray studies have revealed its structural forms and configurations, contributing to the broader field of structural chemistry (Didierjean et al., 2004).

Scaffold for Preparing Substituted Piperidines : It's used as a scaffold for preparing various substituted piperidines, indicating its versatility in synthetic organic chemistry (Harmsen et al., 2011).

作用機序

Target of Action

The compound’s tert-butyl group has been highlighted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .

Mode of Action

The tert-butyl group is known for its unique reactivity pattern, which is utilized in various chemical transformations .

Biochemical Pathways

The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways .

特性

IUPAC Name |

tert-butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-7(11(12,13)14)4-8(15)6-16/h7-8H,4-6,15H2,1-3H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUOZRYHCWOEFS-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501116879 | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-5-(trifluoromethyl)-, 1,1-dimethylethyl ester, (3R,5S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392473-89-0 | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-5-(trifluoromethyl)-, 1,1-dimethylethyl ester, (3R,5S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392473-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-5-(trifluoromethyl)-, 1,1-dimethylethyl ester, (3R,5S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Bis(2-ethylhexyl)-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6314735.png)

![5-[[(1R)-1-(6-Chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxo-pyridine-2-carbonitrile](/img/structure/B6314774.png)

![tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B6314781.png)